3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
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Overview
Description
3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound with a unique structure that combines a bromophenoxy group, a pyrrolidinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromophenol with benzoic acid derivatives under specific conditions to form the bromophenoxybenzoic acid intermediate. This intermediate is then reacted with pyrrolidinone derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromophenoxy group and the pyrrolidinone ring play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)benzoic acid: A related compound with a simpler structure, lacking the pyrrolidinone ring.
4-Bromobenzoic acid: Another similar compound with only the bromophenoxy group and benzoic acid moiety.
Uniqueness
3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
649774-20-9 |
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Molecular Formula |
C17H14BrNO4 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
3-[3-(4-bromophenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14BrNO4/c18-12-4-6-14(7-5-12)23-15-8-9-19(16(15)20)13-3-1-2-11(10-13)17(21)22/h1-7,10,15H,8-9H2,(H,21,22) |
InChI Key |
DBHBEQNYWBGIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1OC2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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